molecular formula C15H21NO4 B1178517 proton pump polypeptide 116K CAS No. 135846-03-6

proton pump polypeptide 116K

Cat. No.: B1178517
CAS No.: 135846-03-6
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Description

Overview of V-ATPase Complexes and Their Cellular Significance

Vacuolar-type H+-ATPases (V-ATPases) are essential, evolutionarily conserved enzymes found in the membranes of a wide array of intracellular organelles and the plasma membranes of various eukaryotic cells. wikipedia.orgebi.ac.uk These multi-subunit complexes function as ATP-driven proton pumps, coupling the energy from ATP hydrolysis to the transport of protons across membranes. wikipedia.orgresearchgate.net This action creates and maintains the acidic environment within organelles like lysosomes, endosomes, and the trans-Golgi network, which is crucial for a multitude of cellular processes. wikipedia.orguniprot.org

The V-ATPase complex has a bipartite structure, consisting of two main domains: the peripheral V1 domain and the integral V0 domain. researchgate.netnih.gov

The V1 domain is located in the cytoplasm and is responsible for ATP hydrolysis. nih.govbiologists.com It is composed of eight different subunits (A-H) arranged in a specific stoichiometry. nih.gov The A and B subunits form the catalytic core where ATP is broken down. nih.govbiologists.com

The V0 domain is embedded within the membrane and is responsible for proton translocation. researchgate.netnih.gov It contains several subunits, including the crucial 'a' subunit, which is also known as the 116-kDa polypeptide. wikipedia.orgebi.ac.uk

The energy released from ATP hydrolysis in the V1 domain drives the rotation of a central stalk, which in turn rotates a ring of 'c' subunits within the V0 domain. wikipedia.orgnih.gov This rotation facilitates the movement of protons across the membrane, acidifying the interior of the organelle or the extracellular space. wikipedia.org

The significance of V-ATPases extends to numerous cellular functions, including:

Protein sorting and degradation: The acidic environment of lysosomes, maintained by V-ATPases, is necessary for the function of degradative enzymes. nih.govmdpi.com

Receptor-mediated endocytosis: The proper functioning of endosomes relies on acidification by V-ATPases. nih.gov

Neurotransmitter transport: V-ATPases generate the proton gradient in synaptic vesicles that is required for the uptake of neurotransmitters. mdpi.commdpi.com

pH homeostasis: In some cells, like kidney intercalated cells, V-ATPases in the plasma membrane help regulate systemic pH by pumping protons into the urine. wikipedia.org

Bone resorption: Osteoclasts utilize V-ATPases to acidify the bone surface, a necessary step for bone breakdown and remodeling. wikipedia.orgmolbiolcell.org

Due to their central role in so many vital processes, dysfunction of V-ATPases is implicated in a variety of human diseases, including neurological disorders, kidney diseases, and osteopetrosis. mdpi.comvatpasealliance.orgfrontiersin.org

Historical Context of the 116-kDa Polypeptide Identification

The 116-kDa polypeptide, also referred to as subunit 'a', was identified as a conserved and essential component of V-ATPases from various sources. nih.govebi.ac.uk Early studies on the V-ATPase from clathrin-coated vesicles of bovine brain led to the purification of this polypeptide. nih.gov Internal sequences obtained from proteolytic fragments of the purified 116-kDa protein were used to design oligonucleotide probes. These probes were then instrumental in isolating cDNA clones from bovine and subsequently rat brains, which contained the full-length coding sequence for the subunit. nih.gov

Sequence analysis of the cloned cDNA predicted a protein with a molecular weight of approximately 96 kDa, despite its apparent size of 116 kDa on gels. nih.gov This discrepancy is often due to post-translational modifications or unusual protein structures. The deduced amino acid sequence revealed a protein with two distinct domains: a hydrophilic N-terminal region and a hydrophobic C-terminal region with multiple predicted transmembrane segments. nih.gov

Further research established that this 95-120 kDa subunit is a fundamental component of V-ATPases. ebi.ac.ukbiologists.com In the yeast Saccharomyces cerevisiae, a homologous protein of about 95.6 kDa, named Vph1p, was identified. biologists.com Disruption of the gene for Vph1p resulted in the loss of V-ATPase activity and the inability of the V1 domain to assemble onto the vacuolar membrane, confirming the essential role of this subunit in the assembly and function of the entire complex. biologists.com The high degree of sequence identity (42%) between the rat 116-kDa polypeptide and the yeast Vph1p underscored its conserved nature across different species. biologists.com

Position and General Role of the 116-kDa Polypeptide within the V-ATPase Complex

The 116-kDa polypeptide, or subunit 'a', is a key component of the membrane-integral V0 domain of the V-ATPase complex. wikipedia.orgebi.ac.uk It is a transmembrane glycoprotein (B1211001) that is essential for both the assembly of the complex and its proton transport activity. wikipedia.orgebi.ac.uk

Structurally, the 116-kDa subunit is positioned at the interface between the V1 and V0 domains and plays a crucial role in anchoring the peripheral stalks of the V1 domain to the membrane. nih.govfrontiersin.org It consists of two main domains:

A hydrophilic N-terminal domain: This part of the protein extends into the cytoplasm and interacts with subunits of the V1 domain, contributing to the stator that holds the catalytic headpiece fixed relative to the rotating parts. nih.govnih.gov

A hydrophobic C-terminal domain: This portion is embedded within the membrane and contains multiple transmembrane helices. nih.gov It forms a crucial part of the proton channel.

The general role of the 116-kDa polypeptide is multifaceted. It is required for the proper assembly of the V-ATPase complex, and its presence is a prerequisite for the attachment of the V1 domain to the V0 domain. uniprot.orguniprot.org Furthermore, it is directly involved in the mechanism of proton translocation across the membrane. ebi.ac.uk Several isoforms of the 116-kDa subunit exist, which are thought to play a role in targeting the V-ATPase to specific organelles and in regulating its activity. wikipedia.orgebi.ac.uk For instance, in yeast, two isoforms, Vph1p and Stv1p, direct the V-ATPase to the vacuole and Golgi/endosomal network, respectively. nih.govmolbiolcell.org

Significance of the 116-kDa Polypeptide for Proton Translocation and V-ATPase Function

The 116-kDa polypeptide is of paramount significance for the primary function of the V-ATPase: proton translocation. While the V1 domain provides the energy through ATP hydrolysis, the 116-kDa subunit within the V0 domain is a critical part of the machinery that couples this energy to the movement of protons. nih.govbiologists.com

The predicted structure of the 116-kDa subunit, with its multiple transmembrane segments, suggests it forms a channel or part of a channel through which protons pass. wikipedia.orgnih.gov It is believed to function in a manner analogous to subunit 'a' of the F-type ATP synthase. wikipedia.org The rotation of the c-ring within the V0 domain, driven by ATP hydrolysis in V1, brings proton-binding sites on the c-subunits into apposition with half-channels within the 116-kDa subunit, facilitating the transport of protons across the membrane. wikipedia.orgnih.gov

Properties

CAS No.

135846-03-6

Molecular Formula

C15H21NO4

Synonyms

proton pump polypeptide 116K

Origin of Product

United States

Molecular Architecture and Structural Biology of the 116 Kda Polypeptide

Primary Amino Acid Sequence Analysis and Predicted Domains

The 116-kDa subunit is encoded by a family of genes (e.g., ATP6V0A1, ATP6V0A2, ATP6V0A3, ATP6V0A4 in humans) that give rise to several isoforms. genecards.orggenenames.org These isoforms are expressed in different tissues and cellular locations, contributing to the diverse functions of V-ATPases. uniprot.orguniprot.orguniprot.org The primary structure varies slightly between isoforms, but they share a fundamental architecture. nih.gov For instance, the human ATP6V0A1 isoform consists of 837 amino acids, while the a2 (B175372) and a4 isoforms have 856 and 840 residues, respectively. uniprot.orguniprot.orguniprot.orgdrugbank.com Despite the name "116-kDa," the calculated molecular weight based on the amino acid sequence is typically closer to 96-98 kDa. nih.govnih.gov

Analysis of the deduced amino acid sequence reveals two principal domains: a large, hydrophilic N-terminal domain and a hydrophobic C-terminal domain. nih.govnih.gov The N-terminal domain resides in the cytoplasm and is believed to be crucial for the correct targeting of the V-ATPase complex to specific cellular membranes and for regulating the enzyme's assembly. omnibusx.comnih.gov The C-terminal domain is embedded within the membrane and forms the core of the proton translocation pathway, directly participating in the coupling of ATP hydrolysis to proton movement. nih.govpnas.org

Table 1: Characteristics of Human 116-kDa V-ATPase 'a' Subunit Isoforms This table is interactive. You can sort and filter the data.

Isoform (Gene) UniProt ID Amino Acid Count Calculated Molecular Weight (Da) Key Cellular Locations
a1 (ATP6V0A1) Q93050 837 96,411.91 Synaptic vesicles, clathrin-coated vesicles, lysosomes, endosomes. uniprot.orgdrugbank.comomnibusx.com
a2 (ATP6V0A2) Q9Y487 856 ~98,000 Endosomes, Golgi apparatus. uniprot.orguniprot.orgnih.gov
a3 (ATP6V0A3) O75348 859 ~98,000 Plasma membrane of osteoclasts, lysosomes. nih.govdrugbank.com

| a4 (ATP6V0A4) | Q9HBG4 | 840 | 96,385.03 | Apical and basolateral membranes of kidney intercalated cells. uniprot.orgnih.govdrugbank.com |

Predicted Hydrophilic and Hydrophobic Regions and Membrane Topology

The bipartite structure of the 116-kDa polypeptide is reflected in its distinct hydrophilic and hydrophobic profiles. The N-terminal half is notably hydrophilic, characterized by a high content of charged amino acid residues (over 30%), which is consistent with its cytosolic localization and interaction with other soluble proteins and V-ATPase subunits. nih.govnih.gov

In stark contrast, the C-terminal half is predominantly hydrophobic. This region contains multiple sequences of nonpolar amino acids that are predicted to form transmembrane helices. nih.govbiologists.com This hydrophobic nature is essential for its stable integration into the lipid bilayer of organellar and plasma membranes. This distinct separation of hydrophilic and hydrophobic domains is a key feature that allows the polypeptide to bridge the cytoplasm (where ATP is hydrolyzed) and the membrane (where protons are transported), a function central to its role. nih.gov

Characterization of Transmembrane Segments and Their Arrangement

The hydrophobic C-terminal domain of the 116-kDa subunit is predicted to contain between six and eight transmembrane segments. nih.govnih.govdrugbank.com These alpha-helical segments are arranged in a specific conformation to form a channel or pathway for protons. The arrangement of these helices is critical for creating two "half-channels" that allow protons to enter from the cytoplasm and exit into the lumen of the organelle. nih.gov This intricate structure is a fundamental part of the V0 proton channel and works in concert with a ring of smaller proteolipid subunits (subunit c) to facilitate proton translocation via a rotary mechanism. nih.govnih.gov

Identification and Functional Role of Key Conserved Motifs

The 116-kDa subunit is an evolutionarily conserved protein, with significant sequence identity found across a wide range of species from yeast to humans. nih.govbiologists.com This conservation underscores its fundamental role in cellular physiology. Studies comparing sequences have identified several highly conserved motifs, particularly within the C-terminal transmembrane domain.

One of the most critical conserved residues is an arginine located within one of the transmembrane helices (e.g., Arginine 735 in the yeast homolog Vph1p). nih.gov This arginine residue is absolutely essential for proton translocation. It is thought to function by accepting a proton from a conserved glutamate (B1630785) on the rotating c-ring and releasing it into the luminal half-channel. nih.gov Mutations in this specific residue, such as the R740Q variant in the human a1 isoform, have been shown to disrupt V-ATPase function and are linked to severe neurological disorders. nih.gov The high degree of sequence identity among isoforms and orthologs, reaching over 50% in some cases (e.g., yeast Stv1p and Vph1p), highlights the conserved mechanism of action. nih.govbiologists.com

Post-Translational Modifications and Their Impact on Polypeptide Conformation

The proper folding, trafficking, and function of the 116-kDa polypeptide are regulated by post-translational modifications (PTMs). Glycosylation is one such critical modification. For example, a mutation in the a3 isoform (a3R444L), which causes a severe form of the bone disease osteopetrosis, results in an unglycosylated protein. nih.gov This improperly modified polypeptide is retained within the endoplasmic reticulum and subsequently degraded, demonstrating that glycosylation is vital for the conformational stability and transport of the subunit to its final destination, such as the osteoclast plasma membrane. nih.gov While other PTMs like phosphorylation are known to regulate many protein complexes, specific details regarding the phosphorylation of the 116-kDa subunit are less characterized, though regulation of the V-ATPase complex by signaling cascades is an active area of research. nih.govwikipedia.org

Structural Relationships to Other Integral Membrane Proteins

The 116-kDa subunit belongs to the V-type ATPase family, which is structurally and functionally distinct from other proton pumps like F-type ATPases (found in mitochondria) and P-type ATPases. biorxiv.org The most striking feature of V-ATPases is their rotary mechanism, which shares similarities with F-type ATP synthases.

Genetics, Transcriptional Regulation, and Isoform Diversity of the 116 Kda Polypeptide

Gene Organization and Chromosomal Localization (e.g., TIRC7/OC116 gene)

The 116-kDa polypeptide is encoded by a gene known by several names, including T-cell immune response cDNA 7 (TIRC7), T-cell immune regulator 1 (TCIRG1), and osteoclast-associated 116-kDa protein (OC116). nih.govfrontiersin.orgproteinatlas.org This gene is located on chromosome 11, specifically in the 11q13.4-q13.5 region. nih.govfrontiersin.org

The gene's structure is complex, giving rise to different protein versions through alternative transcription. For instance, the TIRC7 transcript is composed of 15 exons and spans 7.9 kilobases. nih.gov Another transcript, OC116, consists of 20 exons. The last 14 introns and exons of OC116 are identical to those of TIRC7. nih.gov This indicates that TIRC7 and OC116 are alternative transcripts originating from the same gene. nih.gov

Mutations in the TCIRG1 gene can lead to serious medical conditions. For example, defects in this gene are known to cause infantile malignant osteopetrosis, a rare and severe genetic disorder affecting bone resorption. nih.gov Specific mutations, such as the c.G630A mutation, can cause unusual forms of the disease by affecting how the gene's instructions are processed. nih.gov

Table 1: Gene Information for the 116-kDa Polypeptide

Feature Description
Gene Names TIRC7, TCIRG1, OC116
Chromosomal Location 11q13.4-q13.5 nih.govfrontiersin.org
TIRC7 Transcript 15 exons, 7.9 kb nih.gov
OC116 Transcript 20 exons, shares last 14 introns and exons with TIRC7 nih.gov
Associated Diseases Infantile malignant osteopetrosis nih.gov

Promoter and Enhancer Elements Governing Transcriptional Initiation

The initiation of gene transcription is a tightly controlled process involving promoter and enhancer regions of the DNA. Promoters are sequences located near the start of a gene that act as a landing pad for the machinery that reads the gene's instructions. youtube.com Enhancers are DNA sequences that can be located far from the gene but still boost its transcription. youtube.comyoutube.com

For a gene to be transcribed, a complex of proteins called transcription factors must assemble on the promoter. youtube.com This process often begins with the binding of basal transcription factors to a specific sequence within the promoter, such as the TATA box. youtube.comyoutube.com Activator proteins can then bind to enhancer sequences, and through a looping of the DNA, interact with the transcription factor complex at the promoter to increase the rate of transcription. youtube.comyoutube.com

The activity of enhancers is associated with specific chemical modifications to the surrounding chromatin, the complex of DNA and proteins that forms chromosomes. youtube.com These modifications can signal whether an enhancer is in an "open" and active state or a "closed" and inactive state. youtube.com In the context of the 116-kDa polypeptide gene, specific promoter and enhancer elements would dictate when and in which cells the gene is turned on. For example, in T-cells, a specific promoter for the alpha chain of the T-cell receptor has been identified that drives T-cell-specific expression. exlibrisgroup.com

Transcription Factors Regulating 116-kDa Polypeptide Gene Expression

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription. biorxiv.org They are crucial for regulating gene expression and determining the specific set of genes that are active in a particular cell type. biorxiv.orgnih.gov

The expression of the 116-kDa polypeptide gene is influenced by various transcription factors, particularly in the context of the immune system. For instance, TIRC7 has been shown to be the upstream regulatory molecule of CTLA-4, a key negative regulator of T-cell activation. nih.govnih.gov Studies have indicated that TIRC7 may regulate the expression of CTLA-4. nih.gov Downregulation of TIRC7 leads to decreased levels of CTLA-4. nih.govuniprot.org

Furthermore, transcription factors like NF-κB and AP-1 (composed of FOS and JUN proteins) are known to be critical regulators of inflammatory cytokine genes. frontiersin.orgfrontiersin.org Given that TIRC7 is involved in immune responses and inflammation, it is likely that its expression is also controlled by these or similar transcription factors. nih.govnih.gov For example, in T-cells, transcription factors like FOXP3 are master regulators of regulatory T-cell identity and function. nih.gov While FOXP3 directly binds to some genes, a significant portion of the T-reg cell transcriptional program is regulated by other transcription factors, which may also influence TIRC7 expression. nih.gov

Alternative mRNA Splicing Mechanisms Generating Isoforms

Alternative splicing is a process that allows a single gene to produce multiple protein variants, or isoforms. nih.gov This is achieved by selectively including or excluding certain exons (the coding regions of a gene) during the processing of messenger RNA (mRNA). nih.gov

The gene for the 116-kDa polypeptide undergoes alternative splicing, leading to tissue-specific isoforms. nih.gov For instance, in bovine brain, a specific clone of the cDNA encoding the 116-kDa polypeptide was found to have an 18-base pair deletion within its coding region, indicating an alternative splicing event. nih.gov This process gives rise to at least two distinct mRNA species with a tissue-specific distribution. nih.gov

This phenomenon of alternative splicing is a common mechanism for generating protein diversity and is implicated in various biological processes, including the generation of autoantigens in autoimmune diseases. nih.gov

Tissue-Specific Distribution of 116-kDa Polypeptide Isoforms (e.g., Type I, Type II)

The different isoforms of the 116-kDa polypeptide exhibit a distinct tissue-specific distribution. A polymerase chain reaction-based analysis revealed two main mRNA species: Type I and Type II. nih.gov

Type I: This isoform, which contains an 18-base pair insert, is found in the brain. nih.gov

Type II: The truncated form, lacking the 18-base pair insert, is more widely distributed and has been identified in the brain, heart, kidney, liver, and spleen. nih.gov

Similar tissue distribution patterns for these mRNA isoforms have also been observed in rats. nih.gov Furthermore, the expression of TIRC7, one of the gene's transcripts, is largely restricted to activated lymphocytes and lymphoid tissues such as the spleen and lymph nodes. frontiersin.orgnih.gov In contrast, the OC116 transcript has been found in an osteoclastoma tumor and a human pancreatic adenocarcinoma cell line. nih.gov In activated T lymphocytes, only the TIRC7 mRNA is expressed, suggesting that OC116 is not typically involved in T-cell proliferation. nih.gov

Table 2: Tissue Distribution of 116-kDa Polypeptide Isoforms

Isoform Tissues Reference
Type I (with insert) Brain nih.gov
Type II (truncated) Brain, Heart, Kidney, Liver, Spleen nih.gov
TIRC7 Activated lymphocytes, Spleen, Lymph nodes frontiersin.orgnih.gov
OC116 Osteoclastoma tumor, Pancreatic adenocarcinoma cell line nih.gov

Regulatory Elements Affecting mRNA Stability and Translation

The stability and translation of mRNA molecules are crucial for controlling the amount of protein produced from a gene. These processes are influenced by various cis-regulatory elements within the mRNA itself and trans-acting factors that bind to them. nih.govuu.nlnih.gov

Key regulatory elements include:

5' and 3' Untranslated Regions (UTRs): These regions at the beginning and end of an mRNA molecule contain sequences that can affect stability and translation. For example, secondary structures in the 5' UTR can destabilize mRNA. nih.gov

Codon Usage: The specific codons used to encode amino acids can influence the rate of translation and, consequently, mRNA stability. nih.gov

Sequence Motifs: Short sequence motifs in the mRNA can act as binding sites for RNA-binding proteins (RBPs) and microRNAs (miRNAs), which can either stabilize or destabilize the mRNA and promote or inhibit its translation. uu.nl

While specific studies on the regulatory elements affecting the 116-kDa polypeptide mRNA are not detailed in the provided context, general principles of mRNA regulation apply. The stability of an mRNA is a key factor in determining its steady-state level in the cell, which is a balance between its synthesis and degradation rates. nih.gov

Genetic Polymorphisms and Their Potential Functional Implications

Genetic polymorphisms are variations in the DNA sequence that occur among individuals. These variations can have functional consequences, affecting everything from gene expression to protein function.

For the 116-kDa polypeptide gene (TCIRG1), genetic polymorphisms have been linked to disease. For example, certain single nucleotide polymorphisms (SNPs) in the SHBG gene, which is also located on chromosome 17, have been associated with altered binding affinity for hormones and risk for metabolic diseases. mdpi.com While specific functional polymorphisms for TIRC7 are not detailed in the provided search results, the principle that genetic variations can impact protein function and disease susceptibility is well-established. For instance, mutations in TCIRG1 are known to cause osteopetrosis. nih.gov It is plausible that more subtle polymorphisms in this gene could influence immune responses or other cellular functions where this polypeptide plays a role.

Proton Translocation Mechanism and Bioenergetic Coupling Mediated by the 116 Kda Polypeptide

Mechanistic Models of Proton Translocation through the 116-kDa Polypeptide

The translocation of protons through the V-ATPase is a complex process mediated by the V0 domain, with the 116-kDa subunit at its core. Structurally, the 116-kDa polypeptide consists of two main domains: a hydrophilic amino-terminal half that resides in the cytoplasm and a hydrophobic carboxyl-terminal half containing multiple transmembrane helices. nih.gov This structure is fundamental to its function.

The prevailing model for proton translocation involves a rotational catalysis mechanism. The 116-kDa subunit forms two offset aqueous half-channels, or hemichannels, that allow protons to access and exit the central proteolipid c-ring. nih.gov The subunit's C-terminal domain, which contains eight transmembrane α-helices, forms these pathways. nih.gov Specifically, the highly tilted α7 and α8 helices are in direct contact with the c-ring, creating the entry and exit routes for protons from the cytoplasm to the lumen. nih.gov As the V1 domain hydrolyzes ATP, it drives the rotation of the central stalk, which in turn rotates the c-ring. This rotation moves protonated glutamic acid residues on the c-ring from the cytoplasmic hemichannel to the luminal hemichannel, effectively pumping protons across the membrane.

Role of the 116-kDa Polypeptide in Coupling ATP Hydrolysis to Proton Pumping

The 116-kDa polypeptide is central to the bioenergetic coupling of ATP hydrolysis in the V1 domain to proton translocation in the V0 domain. nih.govnih.gov Its unique structure, with a large cytosolic N-terminal domain and a membrane-embedded C-terminal domain, allows it to physically link the two processes. nih.govnih.gov

The energy released from ATP hydrolysis in the V1 complex induces conformational changes that are transmitted through the central stalk to the V0 complex. The 116-kDa subunit acts as a stator, holding the rotating c-ring and facilitating the proton movement driven by this rotation. nih.gov The interaction between the static 'a' subunit and the rotating c-ring is the crucial interface where the mechanical energy of rotation is converted into the work of moving protons against their concentration gradient. This subunit is indispensable for both the assembly and the proton transport activity of the V-ATPase complex. ebi.ac.ukcreative-biolabs.com

Identification of Proton Pathway Residues and Their Contributions

Specific amino acid residues within the 116-kDa polypeptide are critical for creating the proton pathway and for the catalytic mechanism. The proton translocation pathway is formed by the two hemichannels within the C-terminal transmembrane domain. nih.gov

A key residue identified as crucial for the proton pumping function is a highly conserved arginine located in the seventh transmembrane helix. In the human ATP6V0A1 isoform, this is Arginine 740 (R740). nih.gov Homology studies suggest that this arginine residue is responsible for deprotonating the glutamic acid residues on the c-ring as they enter the luminal hemichannel, releasing the proton into the lumen. nih.gov The positive charge of the arginine side chain is thought to facilitate the transfer of the proton. Mutations in this critical arginine residue, such as the R740Q variant, have been shown to impair V-ATPase function, leading to dysfunction in lysosomal and autophagic activities. nih.gov This highlights the direct contribution of specific residues in the 116-kDa subunit to the proton transport mechanism.

Table 1: Key Residues in the 116-kDa Polypeptide and Their Functions

Residue (in human ATP6V0A1) Location Proposed Function

Conformational Changes of the 116-kDa Polypeptide During the Catalytic Cycle

The catalytic cycle of the V-ATPase involves a series of coordinated conformational changes throughout the enzyme complex, driven by ATP binding and hydrolysis. nih.gov While much of the large-scale movement is attributed to the rotational components, the 116-kDa polypeptide also undergoes subtle but essential conformational shifts.

As the c-ring rotates, its interaction with the stationary 116-kDa subunit is not static. The binding and release of protons from the c-ring glutamates at the interfaces of the two hemichannels likely induce localized conformational changes in the 116-kDa polypeptide. These changes are necessary to ensure the efficient and unidirectional flow of protons. For instance, the protonation of a c-ring residue in the cytoplasmic hemichannel and its subsequent movement may cause a slight rearrangement of the helices in the 116-kDa subunit to prevent proton backflow and prepare for the next protonation event. These dynamic changes are crucial for the efficient coupling of rotation to transport. nih.govnih.gov

Ion Selectivity and Stoichiometry of Proton Transport

V-ATPases are highly selective for protons, a critical feature for their role in organelle acidification. This selectivity is determined by the specific chemical environment within the proton pathway of the 116-kDa subunit. The geometry and charge distribution of the hemichannels, created by the arrangement of the transmembrane helices and the specific amino acid residues lining them, are structured to favor the passage of H+ over other cations. The mechanism of ion selectivity in proton pumps often relies on the protonation states of acidic residues within the ion-binding sites. nih.gov

The stoichiometry of proton transport by V-ATPases—the number of protons pumped per molecule of ATP hydrolyzed—is a key parameter of their bioenergetic efficiency. While this can vary, the gastric H+,K+-ATPase, a related P-type ATPase, mediates an electroneutral exchange of 1H+/1K+ per ATP. nih.gov For V-ATPases, the stoichiometry is linked to the number of proton-binding sites on the c-ring. The precise ratio is determined by the interplay between the V1 and V0 domains and can be influenced by cellular conditions.

Influence of Membrane Lipids and Cholesterol on Polypeptide Function

As an integral membrane protein complex, the function of the V-ATPase and its 116-kDa subunit is intrinsically linked to its surrounding lipid environment. nih.govnih.gov The lipid composition of the membrane, including the types of phospholipids (B1166683) and the presence of sterols like cholesterol, can significantly modulate the pump's activity. nih.govsoton.ac.uk

Cholesterol is known to alter the physical properties of lipid bilayers, such as thickness, fluidity, and lipid packing. mdpi.comfrontiersin.org These changes can indirectly affect the function of membrane-embedded proteins. nih.gov For the 116-kDa polypeptide, an increase in membrane rigidity and thickness due to cholesterol could impact the conformational changes required for proton translocation. mdpi.comfrontiersin.org Specific lipid-protein interactions may also occur, where certain lipids bind preferentially to the transmembrane domains of the 116-kDa subunit, stabilizing a particular conformation or facilitating its interaction with other V0 subunits. The local lipid environment is not static and is subject to constant remodeling, which in turn regulates the function of associated membrane proteins like the V-ATPase. nih.gov

Table 2: Compound Names Mentioned

Compound Name
ATP (Adenosine triphosphate)
Cholesterol
Glutamic acid

Physiological Roles and Contributions to Cellular Homeostasis

Contribution to Acidification of Specific Organelles (e.g., Lysosomes, Endosomes, Vacuoles)

The primary and most well-understood function of the V-ATPase, and consequently its 116K subunit, is the acidification of intracellular organelles. nih.govuniprot.orgoulu.finih.gov This is achieved by pumping protons from the cytosol into the lumen of these compartments, thereby lowering their internal pH. The organelles that critically depend on this acidification include lysosomes, endosomes, and vacuoles. uniprot.orgdrugbank.com

The acidic environment of lysosomes is essential for the optimal activity of their hydrolytic enzymes, which are responsible for the breakdown of macromolecules. researchgate.netresearchgate.net Similarly, the progressive acidification of endosomes as they mature is crucial for the sorting and processing of internalized molecules and receptors. uniprot.org In yeast and plant cells, the large central vacuole's acidity, maintained by the V-ATPase, is important for ion homeostasis and turgor pressure regulation. The 116K subunit, being a core part of the membrane-spanning V0 complex, is indispensable for this proton translocation and, therefore, for the proper functioning of these organelles. uniprot.orgebi.ac.uk

Mutations in the ATP6V1A gene can lead to either a loss-of-function, resulting in reduced acidification, or a gain-of-function, causing excessive acidification of intracellular organelles, both of which can have pathological consequences. nih.gov

Role in Endocytic and Exocytic Pathways

The V-ATPase, including the 116K subunit, is integral to both endocytic and exocytic pathways. In the endocytic pathway, the acidification of early and late endosomes is necessary for the dissociation of ligands from their receptors, allowing the receptors to be recycled back to the plasma membrane. nih.govoulu.finih.gov This process is fundamental for receptor-mediated endocytosis, which allows cells to internalize a wide range of molecules. nih.govoulu.finih.gov

In the exocytic pathway, the V-ATPase is responsible for acidifying secretory granules. uniprot.orgdrugbank.com This acidic environment is often required for the proper processing, sorting, and condensation of secreted proteins and hormones. Furthermore, the proton gradient generated by the V-ATPase can be used as an energy source for the uptake of small molecules, such as neurotransmitters, into synaptic vesicles. nih.gov Proton pump inhibitors have been shown to enhance the assembly of plasma membrane V-ATPases, which can induce macropinocytosis, a form of endocytosis. nih.gov

Involvement in Autophagy and Phagocytosis

Autophagy is a cellular process for the degradation of bulk cytoplasmic components, including damaged organelles and aggregated proteins, within a double-membraned vesicle known as the autophagosome. The fusion of the autophagosome with a lysosome to form an autolysosome is a critical step. The degradative capacity of the autolysosome is dependent on the acidic pH maintained by the V-ATPase. researchgate.netresearchgate.net Therefore, the 116K subunit is essential for the final degradative steps of autophagy. researchgate.netresearchgate.net

Similarly, in phagocytosis, where cells engulf large particles such as pathogens or cellular debris, the resulting phagosome must mature and fuse with lysosomes to degrade its contents. The acidification of the phagolysosome, mediated by the V-ATPase, is crucial for killing engulfed pathogens and breaking down the ingested material. drugbank.com

Contribution to Protein Degradation and Recycling

Through its role in lysosomal and autolysosomal acidification, the proton pump polypeptide 116K is centrally involved in the cell's protein degradation and recycling machinery. oulu.finih.gov The acidic milieu of the lysosome is a prerequisite for the function of a host of acid hydrolases that break down proteins and other macromolecules into their basic building blocks, such as amino acids. These building blocks can then be transported back to the cytoplasm for reuse in the synthesis of new molecules. This recycling pathway is vital for cellular nutrient homeostasis, especially during periods of starvation. nih.gov

The ubiquitin-proteasome system is another major pathway for protein degradation; however, the V-ATPase-dependent lysosomal pathway is primarily responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles. youtube.comyoutube.com

Participation in Intracellular pH Regulation

While the V-ATPase is primarily known for acidifying specific organelles, it also contributes to the regulation of cytosolic pH (pHi). oulu.fi By sequestering protons within organelles, the V-ATPase helps to prevent the acidification of the cytoplasm. youtube.com The regulation of pHi is critical, as even small deviations from the optimal pH can adversely affect the activity of many enzymes and cellular processes. nih.gov

In some specialized cells, the V-ATPase is targeted to the plasma membrane, where it actively pumps protons out of the cell. nih.gov This is a direct mechanism for counteracting cytoplasmic acidification and maintaining pHi within the narrow physiological range. nih.gov

Specific Physiological Contexts (e.g., Neurotransmission, Bone Resorption, Kidney Acid-Base Balance)

The function of the 116K proton pump subunit is particularly prominent in several specialized physiological contexts:

Neurotransmission: In neurons, the V-ATPase is highly expressed and plays a unique role in synapse function. nih.gov It is responsible for the acidification of synaptic vesicles, which creates the electrochemical gradient necessary for the uptake and storage of neurotransmitters. nih.gov This process is essential for efficient synaptic transmission.

Bone Resorption: Osteoclasts, the cells responsible for bone resorption, have a specialized plasma membrane domain called the ruffled border, which is rich in V-ATPases. nih.gov By pumping protons into the resorption lacuna, osteoclasts create a highly acidic microenvironment that dissolves the mineral component of the bone matrix. nih.gov This process is critical for bone remodeling and calcium homeostasis. nih.gov

Kidney Acid-Base Balance: In the kidney, specific intercalated cells in the collecting ducts have high concentrations of V-ATPase in their apical or basolateral membranes. nih.gov These cells play a crucial role in regulating acid-base balance by secreting protons into the urine, thereby reabsorbing bicarbonate into the blood. nih.gov This function is vital for maintaining the pH of the blood within a tight physiological range.

Table of Research Findings on this compound (ATP6V1A)

Physiological RoleKey FindingsOrganelle/Cell TypeSignificance
Organelle AcidificationMutations can lead to either increased or decreased acidification of intracellular organelles. nih.govLysosomes, Endosomes, VacuolesEssential for enzymatic activity and proper organelle function. researchgate.netresearchgate.net
Endocytosis/ExocytosisCrucial for receptor-mediated endocytosis and acidification of secretory granules. nih.govoulu.finih.govEndosomes, Secretory VesiclesFacilitates receptor recycling and processing of secreted proteins. nih.govnih.gov
Autophagy/PhagocytosisRequired for the degradation of cargo within autolysosomes and phagolysosomes. researchgate.netresearchgate.netAutolysosomes, PhagolysosomesEssential for cellular clearance and defense against pathogens. drugbank.com
Protein DegradationEnables the function of acid hydrolases for macromolecule breakdown. oulu.finih.govLysosomesCritical for cellular recycling and nutrient homeostasis. nih.gov
Intracellular pH RegulationSequesters protons in organelles and can pump them out of the cell. nih.govyoutube.comCytosol, Plasma Membrane (specialized cells)Maintains optimal pH for cellular processes. nih.gov
NeurotransmissionAcidifies synaptic vesicles for neurotransmitter uptake. nih.govSynaptic Vesicles (Neurons)Fundamental for efficient nerve communication. nih.gov
Bone ResorptionCreates an acidic environment to dissolve bone matrix. nih.govRuffled Border (Osteoclasts)Crucial for bone remodeling and calcium balance. nih.gov
Kidney Acid-Base BalanceSecretes protons into the urine to regulate blood pH. nih.govIntercalated Cells (Kidney)Vital for systemic pH homeostasis. nih.gov

Advanced Research Methodologies and Experimental Models for Studying the 116 Kda Polypeptide

Recombinant Expression and Purification Strategies

Studying the 116-kDa polypeptide and the V-ATPase complex often requires obtaining pure, functional protein. While recombinant expression of the entire multimeric V-ATPase complex is challenging, individual subunits have been successfully produced and purified. A common strategy involves expressing a tagged version of the polypeptide, such as a 6-histidine or Maltose-Binding Protein (MBP) fusion protein, in a host system like Escherichia coli. The fusion protein can then be isolated from cell lysates using affinity chromatography, for instance, over a Ni2+ affinity column nih.gov.

For purification of the entire endogenous V-ATPase complex, which includes the 116-kDa subunit, researchers often start with tissues or cells rich in the enzyme, such as kidney or brain nih.gov. A powerful recent technique involves affinity purification using a fragment of the bacterial effector protein SidK, which specifically binds to the V-ATPase, allowing for the isolation of intact complexes from native sources like rat brain synaptic vesicles nih.govnih.gov. Subsequent steps may involve solubilization from membranes with mild detergents like glyco-diosgenin (B8134288) (GDN) to maintain the complex's integrity, followed by further chromatographic purification steps nih.gov.

Table 1: Common Protein Purification Techniques

Technique Principle Application for 116-kDa Polypeptide
Affinity Chromatography Specific binding between a protein (or tag) and a ligand immobilized on a resin. Purification of tagged recombinant subunits or intact V-ATPase complexes using specific binders like the SidK protein nih.govnih.gov.
Gel Filtration Chromatography Separation of molecules based on their size and shape. Assessing the size and complex formation of purified subunits or the holoenzyme scienceopen.com.

| Ion Exchange Chromatography | Separation based on net surface charge. | A standard step in multi-step purification protocols to separate the V-ATPase from other cellular proteins. |

Structural Determination Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography) of the Polypeptide or Its Complex

Understanding the function of the 116-kDa polypeptide requires detailed knowledge of its three-dimensional structure within the V-ATPase complex. Cryo-electron microscopy (cryo-EM) has become the predominant technique for determining the architecture of large, dynamic macromolecular assemblies like the V-ATPase.

Recent studies have utilized single-particle cryo-EM to achieve high-resolution structures of the V-ATPase from various mammalian sources, including bovine brain and porcine kidney nih.gov. A significant breakthrough was the determination of the V-ATPase structure within its native synaptic vesicle membrane, which revealed interactions with other membrane components like cholesterol and the protein synaptophysin nih.govbiorxiv.org. These cryo-EM maps provide detailed insights into the arrangement of the 116-kDa subunit within the V0 sector and its interface with the proton-conducting c-ring, which is crucial for the mechanism of proton translocation biorxiv.org. While X-ray crystallography is a powerful tool for determining atomic-resolution structures, obtaining well-diffracting crystals of large, membrane-bound complexes like the V-ATPase remains a significant challenge nih.gov. Cryo-EM circumvents this crystallization bottleneck, making it particularly suitable for this enzyme nih.govnih.gov.

Biochemical and Biophysical Assays for Proton Transport and ATPase Activity

A variety of assays are employed to measure the core functions of the V-ATPase—ATP hydrolysis and proton transport—and to characterize the biophysical properties of its subunits.

ATPase Activity Assays: The catalytic activity of the V-ATPase is typically measured by quantifying the rate of ATP hydrolysis. This is often done using a colorimetric assay that detects the release of inorganic phosphate (B84403) or by coupling ATP hydrolysis to the oxidation of NADH in an enzyme-coupled spectrophotometric assay. The activity is confirmed to be V-ATPase-specific by its sensitivity to inhibitors like bafilomycin biologists.comnih.gov.

Proton Pumping Assays: The transport of protons into vesicles or organelles can be monitored by measuring the change in pH using fluorescent probes. For instance, quinacrine (B1676205) is a fluorescent amine that accumulates in acidic compartments, and its fluorescence quenching can be used to monitor acidification nih.gov. Genetically encoded pH sensors, like pHluorin, can be expressed within specific cellular compartments to monitor pH dynamics in living cells elifesciences.org.

Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) are used to quantitatively measure the binding affinities and kinetics between different V-ATPase subunits in real-time scienceopen.com. Other biophysical methods such as Isothermal Titration Calorimetry (ITC), which measures the heat changes upon binding, and Dynamic Light Scattering (DLS), which assesses the size and aggregation state of proteins in solution, provide further insights into the thermodynamics and stability of subunit interactions sygnaturediscovery.com.

Site-Directed Mutagenesis and Functional Characterization

Site-directed mutagenesis is a powerful technique to investigate the function of specific amino acid residues within the 116-kDa polypeptide. By changing a single amino acid, researchers can test hypotheses about its role in catalysis, protein stability, subunit interaction, or inhibitor binding nih.govscispace.com.

For example, mutagenesis studies in the yeast V-ATPase have been used to identify residues essential for the correct folding and stability of subunits, as well as those critical for catalytic activity nih.gov. After creating a mutant protein, a battery of functional tests is performed. These can include assessing the assembly of the V-ATPase complex, its stability when solubilized by detergents, and its enzymatic activity nih.gov. In vivo characterization in model organisms like yeast can reveal the physiological consequences of the mutation, such as defects in vacuolar acidification, endocytosis, or protein sorting nih.gov. Studies on the 'a' subunit (116-kDa) have shown that its N-terminal domain is crucial for controlling the targeting of the V-ATPase to different organelles and for regulating the in vivo dissociation of the V1 and V0 sectors nih.gov.

Genetic Manipulation in Model Organisms (e.g., Yeast, Drosophila, C. elegans, Zebrafish)

Model organisms provide invaluable in vivo systems for studying the function of the 116-kDa polypeptide due to their genetic tractability and the high degree of conservation of the V-ATPase complex nih.govnih.gov.

Saccharomyces cerevisiae (Yeast): Yeast has been a cornerstone for V-ATPase research. Its genome is easily manipulated, allowing for the creation of gene knockouts (deletion mutants), the introduction of specific mutations (site-directed mutagenesis), and the expression of fluorescently tagged subunits (e.g., GFP-fusions) nih.govportlandpress.com. Yeast mutants lacking V-ATPase activity (Vma− mutants) exhibit distinct growth defects, which provides a powerful tool for genetic screens to identify new genes involved in V-ATPase function or regulation biologists.comnih.gov.

Drosophila melanogaster (Fruit Fly): The fruit fly is used to study the tissue-specific roles of different isoforms of the 116-kDa subunit (known as Vha100 in Drosophila) nih.gov. Modern genetic tools like CRISPR-Cas9 for gene editing and RNA interference (RNAi) for gene knockdown allow for precise manipulation of V-ATPase subunits to study their roles in development, signaling pathways like Notch and Wingless, and various physiological processes nih.govnih.gov.

Caenorhabditis elegans (Nematode): This transparent roundworm is excellent for in vivo imaging and developmental studies. Genetic manipulation, including RNAi and analysis of mutants, has revealed roles for specific 116-kDa subunit isoforms (e.g., VHA-6) in processes like intestinal pH regulation, rhythmic behaviors, and neuronal development elifesciences.orgresearchgate.net.

Danio rerio (Zebrafish): As a vertebrate model, the zebrafish bridges the gap between invertebrates and mammals frontiersin.orgmdpi.com. Its transparent embryos allow for live imaging of development. Gene knockout models have been generated to study the consequences of V-ATPase dysfunction, and these models can be subjected to proteomic and transcriptomic analyses to understand the global cellular response mdpi.com.

Table 2: Key Genetic Tools in Model Organisms for V-ATPase Research

Model Organism Genetic Tool Research Application
Yeast Gene Deletion, GFP-tagging Studying essentiality, subcellular localization, and complex assembly/disassembly nih.govportlandpress.com.
Drosophila CRISPR-Cas9, RNAi Investigating isoform-specific functions in tissue development and signaling nih.gov.
C. elegans RNAi, Fluorescent Reporters Analyzing roles in physiology, behavior, and cell fate determination in a live animal elifesciences.orgresearchgate.net.

| Zebrafish | Gene Knockout | Modeling human diseases associated with V-ATPase dysfunction and performing global proteomic analyses mdpi.commdpi.com. |

Mammalian Cell Culture Models for Investigating Subcellular Localization and Function

Mammalian cell lines are essential for studying the 116-kDa polypeptide in a context that closely mimics human physiology. These models are used to determine the subcellular localization of the V-ATPase and to dissect the function of its various isoforms nih.gov. The human 116-kDa subunit a1 (ATP6V0A1), for example, has been localized to numerous organelles, including lysosomes, endosomes, the Golgi apparatus, and the plasma membrane uniprot.orgnih.gov.

Techniques such as siRNA-mediated knockdown are used to reduce the expression of specific isoforms to determine their necessity for cellular processes. Conversely, overexpression of an isoform can reveal its capacity to alter cell behavior nih.gov. For instance, studies in human breast cancer cell lines have shown that knocking down the a3 isoform inhibits cell invasion, while overexpressing it increases both the amount of V-ATPase at the plasma membrane and the invasive potential of the cells nih.gov. These cell culture models, combined with techniques like immunofluorescence microscopy and cell-based assays for invasion and migration, are critical for linking V-ATPase function to complex diseases like cancer nih.gov.

Proteomic and Transcriptomic Approaches for Global Analysis

To understand the broader impact of the 116-kDa polypeptide on cellular function, researchers employ global analysis techniques like proteomics and transcriptomics.

Proteomics: This approach allows for the large-scale study of proteins. Co-immunoprecipitation coupled with mass spectrometry can identify proteins that physically interact with the 116-kDa subunit or the entire V-ATPase complex, revealing novel regulatory partners and functional networks elifesciences.org. Quantitative proteomics can be used to compare the protein profiles of wild-type cells versus cells with a mutated or knocked-out V-ATPase subunit, identifying downstream pathways affected by V-ATPase dysfunction mdpi.com.

Transcriptomics: This involves the analysis of all RNA transcripts in a cell. By quantifying mRNA levels, for example through ribonuclease protection assays or RNA-sequencing, researchers can determine the expression patterns of different 116-kDa subunit isoforms across various tissues or in response to different physiological conditions nih.govdntb.gov.ua. This provides crucial information on how the expression of these vital proton pumps is regulated at the transcriptional level.

Evolutionary Conservation and Comparative Biology of the 116 Kda Polypeptide

Phylogenetic Analysis of 116-kDa Polypeptide Homologs Across Kingdoms

Phylogenetic analyses reveal that the 116-kDa polypeptide, encompassing both the catalytic subunit A of the V1 domain and the proton-translocating subunit 'a' of the V0 domain, is a highly conserved protein with a deep evolutionary history. V-ATPases are evolutionarily ancient enzymes, and their subunits are found across all domains of life, indicating their presence in the last universal common ancestor. wikipedia.orgnih.govbiologists.com

Studies comparing the sequences of V-ATPase subunits have shown that bacterial V-ATPases are more closely related to archaeal A-type ATPases than to eukaryotic V-ATPases. researchgate.netcore.ac.uknih.gov This suggests a common evolutionary origin for these rotary ATPases. The phylogenetic tree of the catalytic subunit A, in particular, has been used as a molecular marker to reconstruct the evolutionary paths of various organisms. researchgate.net

The 116-kDa subunit 'a' has undergone significant gene duplication events throughout evolution, leading to the emergence of multiple isoforms in many eukaryotic lineages. frontiersin.orgnih.gov For instance, the yeast Saccharomyces cerevisiae possesses two isoforms of the 'a' subunit, while mammals have four, and the ciliate Paramecium tetraurelia has a remarkable 17 distinct genes encoding this subunit. nih.govfrontiersin.org Phylogenetic analysis of these isoforms indicates that their diversification occurred independently in different species, highlighting convergent evolution to fulfill specialized cellular functions. frontiersin.org

Conservation of Key Structural and Functional Domains

Despite the evolutionary divergence, the core structural and functional domains of the 116-kDa polypeptide are remarkably conserved across vast evolutionary distances. This high degree of conservation underscores their fundamental importance in the function of the V-ATPase complex. nih.govnih.gov

V1 Domain Catalytic Subunit A: The catalytic subunit A of the V1 domain contains the ATP-binding and hydrolysis sites. While bacterial V-ATPase A subunits are thought to contain most of the catalytic residues, the specifics of the nucleotide-binding site in mammalian V1 subunits are still under investigation, with some evidence suggesting the absence of non-catalytic nucleotide binding sites. nih.gov A 90-amino acid non-homologous region in subunit A, which is not present in the homologous β-subunit of F-ATPases, interacts with the V0 complex and is involved in regulating the glucose-dependent dissociation of the V-ATPase. nih.gov

V0 Domain Subunit 'a': The 116-kDa subunit 'a' of the V0 domain is a transmembrane protein responsible for proton translocation. It is structurally organized into a cytosolic N-terminal domain and a membrane-integrated C-terminal domain. nih.gov The C-terminal domain forms two offset hemichannels that facilitate the movement of protons across the membrane. nih.gov Specific residues within these hemichannels are highly conserved and critical for proton translocation. For example, studies in yeast have identified key aspartate and histidine residues that are conserved in their human counterparts and are essential for proton translocation activity. nih.gov

Evolutionary Divergence and Specialization in Different Organisms

The emergence of multiple isoforms of the 116-kDa subunit 'a' through gene duplication has allowed for the evolutionary divergence and functional specialization of V-ATPases in different organisms and even within different tissues and organelles of the same organism. frontiersin.orgfrontiersin.org

In the yeast Saccharomyces cerevisiae, the two 'a' subunit isoforms, Vph1p and Stv1p, are targeted to the vacuole and the Golgi/endosomes, respectively, highlighting organelle-specific functions. frontiersin.org

In mammals, the four 'a' subunit isoforms (a1-a4) exhibit distinct tissue-specific expression and subcellular localizations, pointing to their specialized roles. For instance, the a1 isoform is predominantly found in neuronal tissues, a2 (B175372) in renal proximal tubules, a3 in osteoclasts, and a4 in renal intercalated cells and the epididymis. nih.gov Mutations in these specific isoforms are linked to various human diseases, such as neurological disorders, renal tubular acidosis, and osteopetrosis, further emphasizing their specialized functions. nih.gov

The fruit fly Drosophila melanogaster possesses five genes encoding the 'a' subunit, each with distinct roles in development. For example, Vha100-2 is involved in wing cuticle maturation, while Vha100-4 is crucial for proper Wingless signaling during development. frontiersin.org The ciliate Paramecium tetraurelia, with its 17 'a' subunit genes, represents an extreme case of specialization, with different isoforms targeted to at least seven different cellular compartments, including secretory vesicles and the contractile vacuole. nih.govnih.gov

Interactive Table: Distribution and Function of 116-kDa Subunit 'a' Isoforms

OrganismNumber of IsoformsIsoform DesignationPrimary LocalizationSpecialized Function
Saccharomyces cerevisiae2Vph1pVacuoleGeneral vacuolar acidification
Stv1pGolgi/EndosomesAcidification of the secretory pathway
Homo sapiens4a1 (ATP6V0A1)Neurons, ubiquitousSynaptic vesicle acidification, general organellar acidification
a2 (ATP6V0A2)Kidney proximal tubulesEndosomal acidification
a3 (TCIRG1)OsteoclastsBone resorption
a4 (ATP6V0A4)Kidney intercalated cells, EpididymisUrinary acidification, sperm maturation
Drosophila melanogaster5Vha100-1 to -5Various tissuesNeuronal function, cuticle formation, developmental signaling
Paramecium tetraurelia17MultipleVarious organellesSecretion, osmoregulation, phagocytosis

Comparative Analysis of V-ATPase Subunit Composition and Function in Diverse Biological Systems

For example, eukaryotic V-ATPases have two additional subunits (H and a different C) in the V1 domain that are not present in bacterial complexes. core.ac.uk The V0 domain of eukaryotes also contains additional proteolipid subunits (c' and c''). wikipedia.org

The table below provides a comparative overview of the subunit composition of V-ATPases in different organisms.

Interactive Table: Comparative Subunit Composition of V-ATPases

SubunitDomainBacteriaYeast (S. cerevisiae)Mammals (H. sapiens)
AV1333
BV1333 (B1, B2 isoforms)
CV1111 (C1, C2 isoforms)
DV1111
EV1122 (E1, E2 isoforms)
FV1111
GV1123 (G1, G2, G3 isoforms)
HV1011
aV012 (Vph1p, Stv1p)4 (a1, a2, a3, a4)
cV0MultipleMultipleMultiple
c'V0010
c''V0011
dV0112 (d1, d2 isoforms)
eV0111
ATP6AP1 (Ac45)V0001
ATP6AP2 (PRR)V0001

Insights into the Evolution of Acidification Mechanisms

The evolution of the 116-kDa polypeptide and the V-ATPase complex as a whole is intrinsically linked to the evolution of eukaryotic cellular complexity and the development of acidified intracellular compartments. nih.govfrontiersin.org The ancestral V-ATPase, likely inherited from an archaeal progenitor, was a key innovation that enabled the establishment of proton gradients across endomembranes. nih.gov

This capacity to acidify the lumen of organelles was a prerequisite for the evolution of sophisticated cellular processes such as:

Endocytosis and Lysosomal Degradation: The acidic environment of endosomes and lysosomes is essential for the dissociation of ligands from their receptors and for the activity of degradative enzymes.

Protein Sorting and Processing: The pH gradient across the Golgi apparatus is important for the proper sorting and modification of proteins destined for secretion or delivery to other organelles.

Neurotransmitter Loading: In neurons, the proton gradient generated by V-ATPases in synaptic vesicles drives the uptake and storage of neurotransmitters. researchgate.net

Specialized Secretory Pathways: In specialized cells like osteoclasts and renal intercalated cells, V-ATPases are targeted to the plasma membrane to acidify the extracellular space, a process crucial for bone resorption and urinary acidification, respectively. researchgate.net

The diversification of the 116-kDa subunit 'a' into multiple isoforms with distinct targeting signals and regulatory properties has been a major driver in the evolution of these specialized acidification mechanisms. This has allowed for the fine-tuning of pH in different organelles and the adaptation of V-ATPase function to the specific physiological demands of different cell types and organisms. frontiersin.orgfrontiersin.org The intricate interplay between the evolution of the V-ATPase and the emergence of complex eukaryotic cell biology highlights the fundamental importance of this ancient proton pump.

Emerging Concepts and Future Research Directions

Unresolved Questions in the Field of 116-kDa Polypeptide Research

Despite significant progress in understanding the 116-kDa polypeptide, also known as the 'a' subunit of the V-ATPase V0 domain, several critical questions remain unanswered, driving the next wave of scientific inquiry. A primary area of investigation is the precise regulation of the various isoforms of this subunit. nih.govfrontiersin.orgacs.orgresearchgate.net In mammals, four main isoforms (a1, a2 (B175372), a3, and a4) have been identified, each with distinct tissue and organelle-specific expression patterns. nih.govfrontiersin.org A key unresolved question is how the cell orchestrates the differential targeting and functional specialization of these isoforms to distinct cellular compartments. nih.gov While it is known that the N-terminal domain of the 'a' subunit contains targeting information, the exact molecular signals and trafficking pathways that ensure, for example, the localization of the a3 isoform to the plasma membrane of osteoclasts and some cancer cells, or the a4 isoform to the apical membrane of renal intercalated cells, are not fully elucidated. nih.govnih.govproquest.com

Another significant enigma is the detailed molecular mechanism of V-ATPase reversible disassembly, a key regulatory process for controlling enzyme activity. molbiolcell.orgembopress.orgbiorxiv.orgsemanticscholar.orgnih.gov This process involves the separation of the catalytic V1 domain from the membrane-bound V0 domain, of which the 116-kDa polypeptide is a major component. While stimuli such as glucose starvation are known to trigger disassembly, the precise signaling cascades and the roles of specific 'a' subunit isoforms in modulating this process are still under active investigation. embopress.org Understanding how these isoforms influence the stability and dynamics of the V-ATPase complex in response to cellular cues is a major goal.

Furthermore, the full spectrum of cellular functions for each 116-kDa polypeptide isoform is yet to be completely mapped. Beyond their canonical role in proton translocation, emerging evidence suggests these subunits may have non-canonical functions, including roles in membrane fusion and as platforms for the assembly of signaling complexes. nih.gov Deciphering these alternative roles and how they are isoform-specific is a critical area for future research. The consequences of specific mutations in the genes encoding these isoforms, such as ATP6V0A1, leading to severe neurological disorders, highlight the need for a deeper understanding of their precise contributions to neuronal development and function. nih.govresearchgate.netnih.govfrontiersin.org

Development of Novel Experimental Probes and Modulators for Mechanistic Studies

Advancing our understanding of the 116-kDa polypeptide necessitates the development and application of sophisticated experimental tools. The creation of novel probes and modulators is crucial for dissecting its complex roles in cellular physiology and pathology.

Small molecule modulators that can selectively target V-ATPases, and ideally specific isoforms of the 116-kDa subunit, are invaluable for functional studies. While broad-spectrum inhibitors like Bafilomycin A1 and Concanamycin A have been instrumental in elucidating the general functions of V-ATPases, their lack of isoform specificity limits their utility in dissecting the distinct roles of the a1, a2, a3, and a4 subunits. acs.orgnih.gov The discovery of new chemical entities, such as BRD1240, which modulates lysosomal acidification potentially through a different mechanism than classical inhibitors, opens new avenues for probing V-ATPase function. acs.org Future efforts will likely focus on high-throughput screening and rational drug design to identify compounds that can selectively inhibit or activate V-ATPases containing a specific 116-kDa isoform, which would be powerful tools for both basic research and potential therapeutic development. amegroups.org

ModulatorTypeTargetApplication in Research
Bafilomycin A1Small Molecule InhibitorV-ATPase (pan-specific)General inhibition of V-ATPase activity to study processes like autophagy and endosomal acidification. acs.orgnih.gov
Concanamycin ASmall Molecule InhibitorV-ATPase (pan-specific)Similar to Bafilomycin A1, used for broad inhibition of V-ATPase function. nih.gov
BRD1240Small Molecule ModulatorV-ATPase functionA novel probe to study lysosomal acidification with potentially different kinetics and mode of action compared to classical inhibitors. acs.org
Isoform-specific siRNAsGenetic ToolSpecific ATP6V0A isoforms (e.g., a3, a4)Knockdown of individual isoforms to determine their specific roles in processes like cancer cell invasion. nih.gov

The development of advanced imaging probes is also a critical frontier. The use of fluorescently tagged V-ATPase subunits, such as V0a1-GFP, has enabled the visualization of V-ATPase dynamics and trafficking in living cells. researchgate.net These tools allow researchers to track the movement of the complex between different cellular compartments and to observe processes like its recruitment to phagosomes. researchgate.net Future advancements in this area could include the development of brighter and more photostable fluorescent proteins, as well as the creation of biosensors that report on the conformational state or activity of the V-ATPase complex in real-time. Super-resolution microscopy techniques, in combination with these advanced probes, will be essential for visualizing the precise localization and interactions of the 116-kDa polypeptide within crowded cellular environments. wiley.commdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

To unravel the multifaceted roles of the 116-kDa polypeptide, a systems-level approach that integrates data from various "omics" platforms is becoming increasingly vital. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of how this subunit and its associated pathways are regulated and how they contribute to cellular function and dysfunction.

Proteomic analyses have been instrumental in characterizing the composition of V-ATPase-rich cells and organelles. For instance, mass spectrometry-based proteomics of cells sorted by fluorescence-activated cell sorting (FACS) based on the expression of a specific V-ATPase subunit has provided a catalog of proteins in these specialized cells, offering clues to their function. nih.gov Future proteomic studies could focus on identifying the interaction partners of each 116-kDa polypeptide isoform using techniques like co-immunoprecipitation coupled with mass spectrometry. This would help to build a detailed protein-protein interaction network for each isoform, revealing their unique roles in different cellular contexts.

The integration of transcriptomic and proteomic data can reveal how the expression of the genes encoding the 116-kDa polypeptide isoforms (ATP6V0A1-4) and other V-ATPase subunits is coordinated at both the mRNA and protein levels in different tissues and disease states. genecards.org For example, studies in cancer have shown that the upregulation of specific isoforms, such as a3, at the transcript and protein level is associated with increased invasiveness. nih.gov

Furthermore, combining these datasets with metabolomic profiles can provide insights into how the activity of V-ATPases containing different 116-kDa isoforms impacts cellular metabolism. Given the role of V-ATPases in nutrient sensing and the acidification of lysosomes, which are central to metabolic regulation, a multi-omics approach is essential for a holistic understanding of the 116-kDa polypeptide's role in cellular homeostasis. frontiersin.org

Omics ApproachType of Data GeneratedPotential for Understanding the 116-kDa Polypeptide
GenomicsDNA sequence variations (e.g., mutations in ATP6V0A1)Linking genetic variants to diseases like developmental and epileptic encephalopathies and understanding the fundamental importance of the polypeptide. nih.govfrontiersin.org
TranscriptomicsmRNA expression levels of ATP6V0A1-4 and other V-ATPase subunitsIdentifying tissue-specific expression patterns and changes in gene expression in diseases such as cancer. nih.gov
ProteomicsProtein abundance, post-translational modifications, and protein-protein interactionsQuantifying isoform levels, identifying interaction partners, and understanding the composition of the V-ATPase complex in different cell types. nih.gov
MetabolomicsProfiles of small molecule metabolitesAssessing the downstream metabolic consequences of altered V-ATPase activity due to isoform-specific functions or mutations.

Exploration of 116-kDa Polypeptide as a Molecular Target for Mechanistic Research into Cellular Processes

The 116-kDa polypeptide and its isoforms are increasingly being utilized as molecular targets to dissect a wide range of fundamental cellular processes. By manipulating the expression or function of these specific subunits, researchers can gain mechanistic insights into complex events like endocytosis, phagocytosis, and autophagy.

In the context of endocytosis and phagocytosis, studies in various model organisms have demonstrated the differential roles of 'a' subunit isoforms. For example, research in zebrafish microglia has shown that the Atp6v0a1 and Tcirg1b/Atp6v0a3 subunits are both crucial for phagosome maturation but act at different stages. tandfonline.comresearchgate.net Atp6v0a1 is involved in the transition from early to late phagosomes, while Tcirg1b/Atp6v0a3 is essential for the fusion of late phagosomes with lysosomes. tandfonline.comresearchgate.net These findings highlight how targeting specific isoforms can unravel the stepwise regulation of intracellular trafficking pathways.

The role of the 116-kDa polypeptide in autophagy is another area of intense investigation. The acidification of lysosomes by V-ATPases is critical for the final degradation step of autophagy. Recent studies have linked mutations in ATP6V0A1 to impaired autophagic flux, leading to the accumulation of autophagosomes and contributing to neurodegenerative processes. nih.govnih.gov This positions the a1 isoform as a key molecular target for studying the intricate relationship between lysosomal function and neurodegeneration. nih.gov

Furthermore, the involvement of specific 116-kDa polypeptide isoforms in cancer progression makes them important targets for mechanistic research in oncology. The a3 and a4 isoforms, which can target V-ATPases to the plasma membrane, are implicated in creating an acidic tumor microenvironment that promotes invasion and metastasis. nih.govproquest.comnih.gov Studies involving the knockdown or overexpression of these specific isoforms have been instrumental in demonstrating their causal role in cancer cell invasiveness. nih.gov This line of research not only enhances our understanding of cancer biology but also identifies these isoforms as potential therapeutic targets. semanticscholar.orgcancer.gov

Q & A

Q. What methodologies are used to identify and characterize proton pump polypeptide 116K in vesicular systems?

this compound (a 116 kDa ATPase subunit) is identified and characterized using sucrose density gradient centrifugation to determine molecular weight (e.g., 530 kDa for the full proton pump complex) and reconstitution assays to verify ATP-driven proton translocation activity. Purification often involves detergent solubilization of clathrin-coated vesicles followed by chromatographic isolation .

Q. What is the functional role of this compound in proton translocation?

The polypeptide functions as an H+-translocating ATPase , coupling ATP hydrolysis to proton transport. Its activity is distinguished from mitochondrial proton pumps by insensitivity to oligomycin, azide, and efrapeptin. Functional assays measure ATP-induced absorbance changes in reconstituted liposomes, with activity quantified as optical density units .

Q. How can the ATPase activity of this compound be experimentally confirmed?

Spectrophotometric assays are used to monitor ATP hydrolysis. For example, ATP-driven proton pumping is measured via quenching of acridine orange fluorescence or pH-sensitive dyes in reconstituted vesicles. Activity is validated using ATPase-specific inhibitors (e.g., N-ethylmaleimide) and controls lacking ATP .

Advanced Research Questions

Q. How can researchers assess post-translational modifications (e.g., glycosylation) of this compound?

Endoglycosidase treatments (Endo F/Endo H) combined with SDS-PAGE/Western blotting are used to analyze N-linked glycosylation. For example, Endo F cleaves high-mannose and complex oligosaccharides, reducing the molecular weight of glycosylated 116K forms (e.g., from 116 kDa to ~96 kDa). This clarifies whether size variations arise from carbohydrate modifications or other processing .

Q. What experimental approaches resolve protein-protein interactions involving this compound within multisubunit complexes?

  • Co-immunoprecipitation (Co-IP) : Antibodies targeting 116K are used to pull down associated subunits (e.g., in clathrin-coated vesicle lysates).
  • Yeast two-hybrid (Y2H) assays : Truncated constructs of 116K are tested against potential binding partners (e.g., 220K or 200K proteins) to map interaction domains.
  • Cross-linking studies : Chemical cross-linkers stabilize transient interactions for analysis via mass spectrometry .

Q. How to address discrepancies in reported molecular weights or enzymatic activities of this compound across studies?

Discrepancies may arise from:

  • Glycosylation states : Use enzymatic deglycosylation (Endo F) to standardize molecular weight measurements.
  • Complex association : Isolate 116K under varying salt concentrations (e.g., 700 mM NaCl) to dissociate weakly bound partners.
  • Assay conditions : Standardize ATP concentrations, pH, and temperature to minimize variability in activity measurements .

Q. How to design mutagenesis experiments to elucidate the ATP hydrolysis mechanism of this compound?

  • Site-directed mutagenesis : Target conserved residues in ATP-binding domains (e.g., lysine-116 in GTP-binding analogs) to disrupt ATPase activity.
  • Kinetic assays : Compare ATP hydrolysis rates (Vmax, Km) of wild-type vs. mutant 116K using spectrophotometry.
  • Structural modeling : Align 116K sequences with homologous ATPases (e.g., EF-Tu) to predict critical binding regions .

Q. What strategies validate the biological relevance of 116K interactions identified in vitro?

  • RNA interference (RNAi) : Knock down 116K in cellular models (e.g., NIH 3T3 cells) and assess proton pump dysfunction via pH-sensitive probes.
  • Dominant-negative mutants : Overexpress non-functional 116K mutants to competitively inhibit endogenous protein activity.
  • Cryo-EM : Resolve the 3D structure of the 530 kDa proton pump complex to confirm spatial proximity of 116K to other subunits .

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